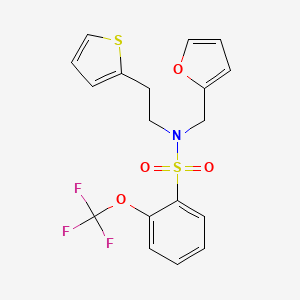

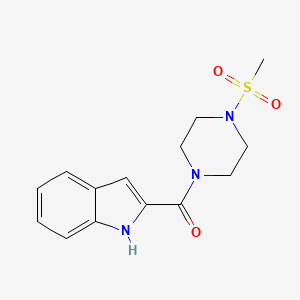

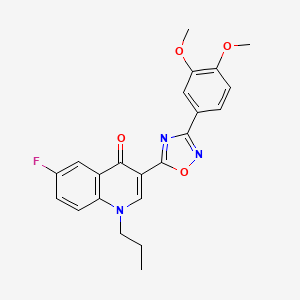

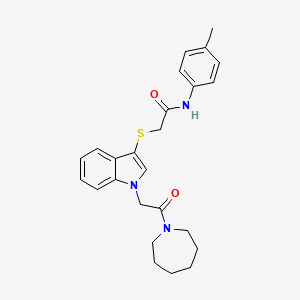

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound that belongs to the class of benzoxazines and is synthesized through a multistep process.

Applications De Recherche Scientifique

Novel Synthesis Techniques

A study by Gabriele et al. (2006) presented a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method is significant for its stereoselectivity, producing Z isomers preferentially or exclusively, with configurations confirmed by X-ray diffraction analysis (Gabriele et al., 2006).

Mechanistic Insights and Novel Reactions

Lisowskaya et al. (2006) explored a new cyclization mode of [N‐(Diarylmethyleneamino)carbonimidoyl]ketenes leading to the synthesis of 9H‐Pyrazolo[3,2‐b][1,3]benzoxazines. This work provides valuable insights into reaction mechanisms and introduces novel compounds, expanding the chemical space of benzoxazine derivatives (Lisowskaya et al., 2006).

Reactivity and Scope Studies

Quiñones et al. (2021) conducted a comprehensive study on the reactivity of methyl 1,2,3-triazine-5-carboxylate with amidines, highlighting the fast reaction rates and high yields. This study underscores the versatility of benzoxazine derivatives in synthesizing pyrimidines, contributing to the understanding of their chemical behavior (Quiñones et al., 2021).

Conformational and Structural Analyses

Tähtinen et al. (2003) utilized DFT methods to investigate the preferred conformations of cis-fused benzoxazine derivatives. This study provided a methodology for determining conformational equilibria, comparable to experimental approaches like variable-temperature NMR, thereby aiding in the structural analysis of benzoxazine compounds (Tähtinen et al., 2003).

Functional Applications and Material Synthesis

Mal et al. (2018) reported the synthesis of nonracemic 1,4-Benzoxazines via a novel method that showcased excellent enantio- and diastereospecificity. This method is crucial for synthesizing intermediates like (S)-3-methyl-1,4-benzoxazine, a key component in the synthesis of pharmaceuticals such as levofloxacin, demonstrating the functional applications of benzoxazine derivatives in material synthesis (Mal et al., 2018).

Propriétés

IUPAC Name |

methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-6-15-10-5-8(11(13)14-2)3-4-9(10)12-7/h3-5,7,12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYWHIXCWFWZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2835508.png)

![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2835511.png)